molecular formula C16H27BO4 B12931654 Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate

Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate

Cat. No.: B12931654
M. Wt: 294.2 g/mol
InChI Key: XRZRMHQCIBTSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its cyclobutane ring and the presence of a dioxaborolane group, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with tert-butyl alcohol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst under an inert atmosphere. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to yield alcohols or alkanes.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as an intermediate in the synthesis of complex molecules. Its boronic ester group makes it a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

In biological and medicinal research, tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate is used to develop new pharmaceuticals. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific characteristics and functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate involves the interaction of its boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate

Uniqueness

What sets tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate apart from similar compounds is its cyclobutane ring, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and electronic characteristics .

Properties

Molecular Formula

C16H27BO4

Molecular Weight

294.2 g/mol

IUPAC Name

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate

InChI

InChI=1S/C16H27BO4/c1-14(2,3)19-13(18)12-8-11(9-12)10-17-20-15(4,5)16(6,7)21-17/h10,12H,8-9H2,1-7H3

InChI Key

XRZRMHQCIBTSBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.